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Compound of Interest

Compound Name:
3-Fluoro-4-Hydroxybenzaldehyde

O-(Cyclohexylcarbonyl)oxime

Cat. No.: B10756430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal

chemistry for modulating their pharmacological profiles. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of fluorinated benzaldehyde oximes and

related compounds, focusing on their anticonvulsant, antimicrobial, and acetylcholinesterase

inhibitory activities. The information is compiled from recent studies, with a focus on

quantitative data and experimental methodologies to aid in the rational design of novel

therapeutic agents.

Anticonvulsant Activity
Fluorination has been shown to significantly impact the anticonvulsant properties of various

chemical scaffolds. Studies on fluorinated benzylamino enaminones and isatin-based

derivatives provide insights into the role of fluorine in modulating efficacy and neurotoxicity.
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Compound
ID

Structure/S
ubstitution

MES ED50
(mg/kg)

scPTZ ED50
(mg/kg)

Neurotoxici
ty (mg/kg)

Reference

4f

3-(4-fluoro-3-

(trifluorometh

yl)benzylamin

o)-5-

(trifluorometh

yl)cyclohex-2-

enone

23.47 - >300 [1]

5a

3-(4-

chlorophenyl

amino)-5-

(trifluorometh

yl)cyclohex-2-

enone

62.39 - >300 [1]

Carbamazepi

ne

(Reference

Drug)
28.20 - - [1]

4e

Isatin

derivative

with ortho-

Fluoro

substitution

Active -
Neurotoxic at

30 mg/kg
[2]

4g

Isatin

derivative

with para-

Fluoro

substitution

Active -

Not

neurotoxic at

30 mg/kg

[2]

F-HEPP

para-Fluoro-

3-hydroxy-3-

ethyl-3-

phenylpropio

namide

87.1 43.5
Not

Neurotoxic
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Cl-HEPP

para-Chloro-

3-hydroxy-3-

ethyl-3-

phenylpropio

namide

62.0 43.5
Not

Neurotoxic

HEPP

3-hydroxy-3-

ethyl-3-

phenylpropio

namide

129.6 66.4 Neurotoxic

Key Findings:

The presence of trifluoromethyl and fluoro groups in enaminones, such as in compound 4f,

leads to potent anticonvulsant activity in the maximal electroshock seizure (MES) model,

with an ED50 comparable to the standard drug carbamazepine.

For isatin-based anticonvulsants, the position of the fluorine substituent is crucial, with ortho-

and para-positions showing efficacy. However, ortho-fluorination may introduce neurotoxicity.

Halogen substitution (F or Cl) at the para-position of 3-hydroxy-3-ethyl-3-

phenylpropionamide (HEPP) enhances anticonvulsant potency and reduces neurotoxicity

compared to the parent compound.

Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective

against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear

electrodes to induce seizures. The ability of a test compound to prevent the tonic hindlimb

extension phase of the seizure is a measure of its anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used

to identify compounds that can prevent clonic seizures. Pentylenetetrazole, a GABA-A receptor

antagonist, is administered subcutaneously. The test compound's ability to prevent or delay the

onset of seizures is evaluated.

Rotarod Test: This test assesses neurotoxicity by measuring motor coordination. Animals are

placed on a rotating rod, and the time they can maintain their balance is recorded. A reduced

performance after drug administration indicates potential neurological deficits.
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Caption: Workflow for anticonvulsant activity screening.

Antimicrobial Activity
The antimicrobial potential of fluorinated benzaldehyde oximes and related structures has been

investigated against a panel of Gram-positive and Gram-negative bacteria. The position and

nature of the fluorine-containing substituent significantly influence the antibacterial spectrum

and potency.
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Compound ID Target Organism MIC (µg/mL) Reference

Dibenz[b,e]oxepinone

oximes
Klebsiella planticola <62.5

Morganella morganii <62.5

Pseudomonas

aeruginosa
<62.5

Staphylococcus

aureus (MRSA)
<62.5

15a, 15b, 16b

Staphylococcus

aureus (MSSA &

MRSA)

7.82 - 31.25

44 Escherichia coli 3.13 - 6.25

Pseudomonas

aeruginosa
3.13 - 6.25

Bacillus subtilis 3.13 - 6.25

Staphylococcus

aureus
3.13 - 6.25

C3 Escherichia coli MIC50: 3.81 µM

C4
Staphylococcus

aureus
MIC50: 3.45 µM

C6
Pseudomonas

aeruginosa
MIC50: 3.31 µM

Key Findings:

Dibenz[b,e]oxepinone oximes with fluorine and trifluoromethyl substituents exhibit good

antimicrobial activity (MIC < 62.5 µg/mL) against a range of bacteria, including resistant

strains like MRSA. The positions of these substituents on the phenyl ring are noted to

significantly influence activity.
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Trifluoromethyl derivatives of 1-fluorobenzoyl-4-aryl(alkyl)thiosemicarbazides show potent

activity against both methicillin-sensitive and resistant Staphylococcus aureus.

Compound 44, a dichlorobenzyl oxime derivative, demonstrates broad-spectrum

antibacterial activity with MIC values between 3.13-6.25 µg/mL.

Fluorinated phenylhydrazine benzaldehyde compounds (C3, C4, C6) show potent activity

against E. coli, S. aureus, and P. aeruginosa with low micromolar MIC50 values.

Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compounds are

prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the

test microorganism is added to each well. After incubation, the lowest concentration of the

compound that visibly inhibits microbial growth is recorded as the MIC.

Structure-Activity Relationship

Fluorinated Benzaldehyde Oxime Scaffold
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Position of Substituent Number of Substituents
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Caption: SAR of fluorinated oximes in antimicrobial activity.

Acetylcholinesterase (AChE) Inhibition
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Fluorinated oximes have also been explored as reactivators for acetylcholinesterase (AChE)

inhibited by organophosphorus agents, and in this context, their inhibitory potential against

AChE itself is a critical parameter.

Compound Target Ki/IC50/k_inact Reference

N,N,N-

trimethylammonium-

m-

trifluoroacetophenone

Eel AChE
k_inact: 1.8 x 10^6

L·mol⁻¹·min⁻¹

m-N,N,N-

Trimethylammonium-

acetophenone

Eel AChE Ki: 5.0 x 10⁻⁷ M

Mono-fluorinated

carbamoyl aldoxime

4b

Paraoxon-inhibited

RBC AChE

Most potent

reactivator in series

N-(para-

fluorobenzyl)cinchonin

ium bromide

Human AChE Ki: 3.9 - 80 µM

N-(meta-

fluorobenzyl)cinchonid

inium bromide

Human BChE
Ki: 0.075 - 19 µM

(most potent)

Key Findings:

Compounds with trifluoromethyl-carbonyl groups can act as potent, time-dependent

inhibitors of AChE. The hydrated form of these compounds is crucial for this inhibitory

activity.

Fluorine substitution in pyridinium oximes can increase their membrane permeability, a

desirable property for reactivators of inhibited AChE.

In a series of fluorinated Cinchona alkaloid derivatives, compounds were found to be

reversible inhibitors of both AChE and butyrylcholinesterase (BChE) in the nanomolar to
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micromolar range. The position of the fluorine atom on the benzyl moiety influences the

inhibitory potency and selectivity.

Ellman's Method: This is a widely used spectrophotometric method to measure AChE activity.

The assay is based on the reaction of acetylthiocholine (a substrate for AChE) to produce

thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce

a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm. The inhibitory

activity of a compound is determined by measuring the reduction in the rate of this colorimetric

reaction in its presence.

AChE Reactivation by Oximes
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Caption: Reactivation of organophosphate-inhibited AChE.

Conclusion
The structure-activity relationships of fluorinated benzaldehyde oximes and related compounds

are multifaceted, with the position, number, and nature of the fluorine-containing substituents

playing a pivotal role in determining their biological activity. For anticonvulsant agents, specific

substitution patterns can enhance potency while reducing neurotoxicity. In the realm of

antimicrobials, fluorination contributes to broad-spectrum activity against various bacterial

strains, including resistant ones. For cholinesterase inhibitors and reactivators, fluorine

substitution can modulate binding affinity, selectivity, and pharmacokinetic properties like
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membrane permeability. The data and experimental contexts provided in this guide offer a

foundation for the informed design of next-generation therapeutic agents based on the

fluorinated oxime scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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